molecular formula C17H20N2O3S2 B2536868 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 921898-04-6

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2536868
CAS No.: 921898-04-6
M. Wt: 364.48
InChI Key: QOMGYYOXAUUOOA-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is an organic compound characterized by a dihydroisoquinoline, sulfonyl, ethyl, and thiophene components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions:

  • Preparation of 3,4-dihydroisoquinoline: : Starting from a simple benzylamine precursor, cyclization under acidic conditions can afford the dihydroisoquinoline core.

  • Sulfonylation: : Introduction of the sulfonyl group can be achieved by reacting the dihydroisoquinoline derivative with a sulfonyl chloride in the presence of a base like triethylamine.

  • Ethylation: : Subsequent reaction with an ethyl halide under nucleophilic substitution conditions.

  • Acetamide formation: : Coupling the intermediate with thiophene-2-carboxylic acid under amide coupling conditions, such as with EDCI and HOBt, completes the molecule.

Industrial Production Methods: Scaling up requires robust methods:

  • Continuous-flow reactors for sulfonylation, ensuring controlled temperature and reaction times.

  • Use of automated parallel synthesizers for optimizing amide coupling conditions.

  • Purification by preparative HPLC or crystallization ensures the compound’s purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation at the thiophene ring to form thiophene-S-oxides.

  • Reduction: : The sulfonyl group may be reduced to a sulfoxide or sulfide under strong reducing agents.

  • Substitution: : The ethyl group can be replaced via SN2 reactions with suitable nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Using mCPBA (meta-Chloroperbenzoic acid) in dichloromethane.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF.

  • Substitution: : Sodium hydride (NaH) in DMF with the nucleophile.

Major Products Formed

  • Thiophene-S-oxides

  • Sulfoxide and sulfide derivatives

  • Various substituted derivatives at the ethyl group position.

Scientific Research Applications

Chemistry

  • As a synthetic intermediate in the preparation of more complex organic molecules.

  • Used as a ligand in catalysis due to its heterocyclic nature and sulfonamide group.

Biology

  • Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

Medicine

  • Explored for its therapeutic potential in treating diseases due to its bioactive sulfonyl group and heterocyclic scaffold.

Industry

  • As a precursor in the manufacture of specialty chemicals and advanced materials.

  • Potential use in the synthesis of novel polymers and electronic materials.

Mechanism of Action

The compound exhibits its effects primarily through interaction with specific molecular targets:

  • Enzyme Inhibition: : The sulfonyl group acts as an electrophile, forming covalent bonds with active site residues in enzymes.

  • Pathways Involved: : Disruption of enzymatic pathways critical for cell survival or replication, especially in pathogenic organisms.

Comparison with Similar Compounds

Compared to other sulfonyl-containing heterocycles, this compound stands out for its:

  • Unique Combination: : Merging a dihydroisoquinoline core with a thiophene ring provides a distinctive set of chemical properties.

  • Increased Bioactivity: : Enhanced potential in biological systems due to the unique spatial arrangement and electronic effects.

Similar Compounds

  • N-(2-(morpholino)ethyl)-2-(thiophen-2-yl)acetamide

  • N-(2-(piperidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

  • N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)ethyl)-2-(thiophen-2-yl)acetamide

Each has variations in the amine or heterocyclic component, leading to different properties and applications.

There we have it: a comprehensive exploration of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide. What part of this compound fascinates you the most?

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-17(12-16-6-3-10-23-16)18-8-11-24(21,22)19-9-7-14-4-1-2-5-15(14)13-19/h1-6,10H,7-9,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMGYYOXAUUOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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